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  • Product: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine
  • CAS: 1028843-18-6

Core Science & Biosynthesis

Foundational

The Emergence of 3-(Cyclohexylmethyl)-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous approved therapeutics.[1][2] Within this class, 5-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous approved therapeutics.[1][2] Within this class, 5-aminopyrazoles represent a particularly fruitful pharmacophore, lending itself to a wide array of biological activities.[3][4] This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine. We will dissect its probable synthetic pathways, hypothesize its primary therapeutic targets based on extensive structure-activity relationship (SAR) data from related compounds, and provide a comprehensive roadmap for its preclinical evaluation. This document serves as a strategic guide for researchers and drug development professionals aiming to unlock the potential of this promising molecular entity.

The 5-Aminopyrazole Core: A Foundation of Therapeutic Versatility

The 5-aminopyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group at the C5 position.[5] This arrangement confers a unique electronic and structural profile, making it an exceptional building block in drug design.

Key Attributes of the 5-Aminopyrazole Scaffold:

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems like benzene or other heterocycles.[6][7] This substitution can lead to improved physicochemical properties, such as enhanced aqueous solubility and reduced lipophilicity, without compromising biological activity.[7]

  • Metabolic Stability: The pyrazole nucleus is generally robust to metabolic degradation, a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.[1]

  • Hydrogen Bonding Capabilities: The ring nitrogens and the C5-amino group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

  • Synthetic Tractability: As will be discussed, the synthesis of 5-aminopyrazoles is well-established, allowing for facile generation of diverse derivatives for library screening and lead optimization.[3][4]

The subject of this guide, 3-(cyclohexylmethyl)-1H-pyrazol-5-amine , incorporates a bulky, lipophilic cyclohexylmethyl group at the C3 position. This substituent is anticipated to significantly influence the molecule's interaction with target proteins, potentially by probing deep hydrophobic pockets within an active site, thereby enhancing potency and selectivity.

Synthesis and Characterization: A Proposed Pathway

While specific literature on the synthesis of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine is scarce, its preparation can be confidently predicted based on well-established methodologies for 5-aminopyrazole synthesis. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with hydrazine.[3][4]

Proposed Synthetic Route

The synthesis would logically proceed via a two-step process starting from cyclohexylacetic acid.

  • Claisen Condensation: Cyclohexylacetic acid is first converted to its corresponding ester (e.g., ethyl cyclohexylacetate). This ester then undergoes a Claisen condensation with acetonitrile in the presence of a strong base like sodium ethoxide to yield the key intermediate, 4-cyclohexyl-3-oxobutanenitrile (a β-ketonitrile).

  • Cyclization with Hydrazine: The β-ketonitrile intermediate is then reacted with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, yielding the final product, 3-(cyclohexylmethyl)-1H-pyrazol-5-amine.[3]

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-cyclohexyl-3-oxobutanenitrile

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl cyclohexylacetate (1.0 equivalent) dropwise at 0°C under an inert atmosphere (N2).

  • Following the addition, add anhydrous acetonitrile (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid, adjusting the pH to ~5.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-cyclohexyl-3-oxobutanenitrile.

Step 2: Synthesis of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine

  • Dissolve 4-cyclohexyl-3-oxobutanenitrile (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce precipitation.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-(cyclohexylmethyl)-1H-pyrazol-5-amine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Ring Formation A Ethyl Cyclohexylacetate D Claisen Condensation A->D B Acetonitrile B->D C Sodium Ethoxide (Base) C->D E 4-Cyclohexyl-3-oxobutanenitrile (Intermediate) D->E G Condensation/ Cyclization E->G F Hydrazine Hydrate F->G H 3-(cyclohexylmethyl)-1H-pyrazol-5-amine (Final Product) G->H

Caption: Proposed two-step synthesis of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine.

Therapeutic Potential and Target Identification

The broad biological activity of pyrazole derivatives suggests that 3-(cyclohexylmethyl)-1H-pyrazol-5-amine could be active against a range of diseases.[2][8] The most promising avenues for investigation are in oncology, inflammation, and neurodegenerative disorders, primarily through the inhibition of protein kinases.[9][10][11]

Kinase Inhibition: A Primary Therapeutic Hypothesis

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[9] The pyrazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[10][11]

Rationale for Kinase Targeting:

  • Structural Precedent: Many potent kinase inhibitors, such as those targeting EGFR, VEGFR, and CDKs, feature a pyrazole core.[12][13]

  • SAR Insights: The N-H and amino groups of the 5-aminopyrazole can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding mode for Type I and Type II inhibitors.

  • Role of the Cyclohexylmethyl Group: This lipophilic group can occupy the hydrophobic pocket adjacent to the ATP binding site, potentially conferring high potency and selectivity for specific kinases.

Table 1: Representative Pyrazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)Therapeutic Area
Ruxolitinib JAK1/JAK2Myelofibrosis, Polycythemia Vera
Axitinib VEGFRs, PDGFR, c-KITRenal Cell Carcinoma
Ibrutinib Bruton's Tyrosine Kinase (BTK)B-cell malignancies
Afuresertib Akt1Oncology (Investigational)[9]
CDK2 Inhibitors Cyclin-Dependent Kinase 2Oncology (Preclinical)[14]
Anticancer Potential

Beyond kinase inhibition, pyrazole derivatives have demonstrated anticancer activity through various mechanisms.[15]

  • Apoptosis Induction: Compounds can target key regulators of apoptosis like the Bcl-2 family of proteins.[16] The 1,3,5-trisubstituted pyrazole scaffold has been shown to inhibit Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and caspases.[16]

  • Cell Cycle Arrest: Inhibition of CDKs by pyrazole-containing molecules can lead to arrest at specific phases of the cell cycle, preventing cancer cell proliferation.[9][14]

  • DNA Damage: Some pyrazole derivatives have been shown to induce DNA strand breaks, triggering a genotoxic stress response in cancer cells.[16]

Visualization of a Generic Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Proliferation TF->Proliferation Inhibitor 3-(cyclohexylmethyl)- 1H-pyrazol-5-amine (Hypothesized Inhibitor) Inhibitor->RTK Inhibitor->PI3K Inhibitor->AKT

Caption: Hypothesized inhibition of oncogenic signaling pathways.

Anti-inflammatory and Neuroprotective Potential
  • Anti-inflammatory: The pyrazole ring is the core of selective COX-2 inhibitors like Celecoxib.[17] It is plausible that 3-(cyclohexylmethyl)-1H-pyrazol-5-amine could exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes or other inflammatory mediators like p38 MAPK.[17]

  • Neuroprotective: Inhibition of enzymes like monoamine oxidase (MAO) is a therapeutic strategy for neurodegenerative diseases such as Parkinson's.[18] Given the structural diversity of MAO inhibitors, pyrazole derivatives represent a class of compounds worthy of investigation for neuroprotective effects.[18]

Preclinical Development and Workflow: A Strategic Roadmap

To systematically evaluate the therapeutic potential of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine, a phased preclinical development workflow is essential.

Phase 1: In Vitro Profiling
  • Primary Target Screening:

    • Protocol: Screen the compound against a broad panel of human kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 10 µM).

    • Causality: This initial screen is crucial to identify the primary kinase family or families that the compound interacts with, guiding all subsequent research.

  • Dose-Response and IC₅₀ Determination:

    • Protocol: For hits identified in the primary screen, perform 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).

    • Causality: This quantitative measure establishes the compound's potency and allows for ranking and comparison against known inhibitors.

  • Cellular Activity Assays:

    • Protocol:

      • Cytotoxicity: Test the compound against a panel of cancer cell lines (e.g., breast, lung, colon) using an MTT or CellTiter-Glo assay to determine its GI₅₀ (half-maximal growth inhibition).

      • Target Engagement: Use Western blotting to assess the phosphorylation status of the identified kinase target and its downstream substrates in treated cells.

    • Causality: These assays validate that the compound's in vitro enzymatic inhibition translates into a functional cellular effect and confirms on-target activity.

Phase 2: Mechanism of Action and Selectivity
  • Apoptosis and Cell Cycle Analysis:

    • Protocol: Treat cancer cells with the compound and analyze apoptosis using Annexin V/PI staining and flow cytometry. Analyze cell cycle distribution using propidium iodide staining.

    • Causality: This determines if the observed cytotoxicity is due to programmed cell death or cell cycle arrest, providing critical mechanistic insight.

  • Selectivity Profiling:

    • Protocol: If the compound is a potent kinase inhibitor, assess its selectivity by comparing its IC₅₀ against the primary target versus other closely related kinases.

    • Causality: High selectivity is a hallmark of a promising drug candidate, as it minimizes the potential for off-target effects and associated toxicity.

Phase 3: In Vivo and ADMET Profiling
  • Pharmacokinetic (PK) Studies:

    • Protocol: Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes to determine key PK parameters like half-life, clearance, volume of distribution, and oral bioavailability.

    • Causality: A favorable PK profile is non-negotiable for a viable oral therapeutic.

  • In Vivo Efficacy Studies:

    • Protocol: Utilize a relevant animal model (e.g., a tumor xenograft model for cancer). Treat animals with the compound and monitor tumor growth over time compared to a vehicle control.

    • Causality: This is the ultimate test of whether the compound's in vitro potency and cellular activity translate into therapeutic efficacy in a living organism.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling:

    • Protocol: Conduct a battery of in vitro assays, including metabolic stability in liver microsomes, CYP450 inhibition, plasma protein binding, and preliminary toxicity assessments (e.g., hERG channel inhibition).

    • Causality: This panel identifies potential liabilities that could derail development, allowing for early-stage mitigation or compound redesign.

Visualization of the Drug Discovery Workflow

Drug_Discovery_Workflow A Synthesis of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine B Phase 1: In Vitro Profiling - Kinase Panel Screen - IC50 Determination - Cellular Cytotoxicity A->B B->A SAR-driven Redesign C Hit Identification (Potency < 1µM) B->C D Phase 2: MOA & Selectivity - Apoptosis/Cell Cycle Analysis - Kinase Selectivity Profile C->D D->A Optimize Selectivity E Lead Candidate Selection D->E F Phase 3: In Vivo & ADMET - Pharmacokinetics (PK) - Xenograft Efficacy - Metabolic Stability & Tox E->F F->A Improve ADMET Properties G Preclinical Candidate F->G

Caption: A strategic workflow for preclinical evaluation.

Conclusion and Future Directions

3-(cyclohexylmethyl)-1H-pyrazol-5-amine stands as a molecule of significant therapeutic promise, built upon the validated and versatile 5-aminopyrazole scaffold. Its structural features, particularly the C3-cyclohexylmethyl substituent, suggest a strong potential for potent and selective inhibition of protein kinases, with primary applications in oncology. The logical next steps involve the synthesis of this compound and the systematic execution of the preclinical workflow outlined herein. Future research should focus on lead optimization guided by structure-activity relationships to enhance potency, selectivity, and drug-like properties. Validating its mechanism of action and demonstrating in vivo efficacy will be critical milestones on the path to potentially translating this promising scaffold into a novel therapeutic agent.

References

  • Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 689–707. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946. [Link]

  • Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 689-707. [Link]

  • Landor, S. R., et al. (1979). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1, 2289-2292. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Synthesis, 20(1), 1-2. [Link]

  • Zhang, Y., et al. (2013). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 11(35), 5895-5903. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 11(1). [Link]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(24), 627–643. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. ResearchGate. [Link]

  • Elebeedy, D., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 48. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1200. [Link]

  • ChEMBL. (n.d.). Bioisosteric replacements of the pyrazole moiety of rimonabant. ChEMBL. [Link]

  • Taylor & Francis Online. (2023). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. Taylor & Francis Online. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Royal Society of Chemistry. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. RSC Publishing. [Link]

  • Sharma, D., & Narasimhan, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2019. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Kharl, N. S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Frontier in Medical and Health Research. [Link]

  • Wang, Y., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 20(12), 21476-21485. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. [Link]

Sources

Exploratory

Technical Guide: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold

Executive Summary: The "Privileged" Architecture[1][2] The molecule 3-(cyclohexylmethyl)-1H-pyrazol-5-amine represents a quintessential Fragment-Based Drug Discovery (FBDD) scaffold. It belongs to the class of aminopyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture[1][2]

The molecule 3-(cyclohexylmethyl)-1H-pyrazol-5-amine represents a quintessential Fragment-Based Drug Discovery (FBDD) scaffold. It belongs to the class of aminopyrazoles, which are recognized as "privileged structures" in medicinal chemistry due to their ability to mimic the adenine ring of ATP.

This specific scaffold combines two critical pharmacophoric elements:

  • The Hinge Binder (5-amino-pyrazole): A bidentate hydrogen-bonding motif that anchors the molecule to the kinase hinge region.

  • The Hydrophobic Probe (3-cyclohexylmethyl): A flexible, aliphatic moiety designed to explore the hydrophobic pockets (Selectivity Pocket or Solvent Front) adjacent to the ATP-binding site, often providing superior shape complementarity compared to planar aromatic rings.

This guide details the structural rationale, synthetic pathways, and application of this scaffold in targeting Serine/Threonine kinases (CDKs, Aurora) and Tyrosine kinases (VEGFR, RET).

Mechanistic Profiling & Binding Mode[3]

The ATP-Mimetic Interaction

Kinase inhibitors generally function by competing with ATP. The 3-aminopyrazole motif functions as a bioisostere of the adenine purine system.

  • Donor-Acceptor Motif: The pyrazole nitrogen (N2-H) acts as a hydrogen bond donor, while the adjacent nitrogen (N1) or the exocyclic amine (-NH2) acts as an acceptor/donor depending on the tautomeric state and the specific kinase hinge residues (typically the backbone carbonyl and amide NH).

  • Tautomeric Versatility: The 1H-pyrazol-5-amine exists in equilibrium with 1H-pyrazol-3-amine. This tautomeric flexibility allows the scaffold to "induce fit" based on the specific electronic requirements of the target kinase hinge.

The Role of the Cyclohexylmethyl Group

Unlike a benzyl group, which relies on


-

stacking, the cyclohexylmethyl group is saturated and aliphatic.
  • Escape from Flatland: It introduces three-dimensionality (sp3 character) to the inhibitor, improving solubility and metabolic stability compared to flat aromatic systems.

  • Hydrophobic Targeting: The methylene linker (-CH2-) allows the cyclohexyl ring to rotate and occupy the Gatekeeper region or the Hydrophobic Pocket II (back pocket), often conferring selectivity against kinases with sterically bulky gatekeeper residues.

Signal Transduction Blockade (Diagram)

The following diagram illustrates the downstream effects of inhibiting key targets (e.g., CDK2/Cyclin E) using this scaffold.

KinasePathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm / Nucleus GrowthFactor Growth Factors (EGF/FGF) Receptor RTK (e.g., VEGFR) GrowthFactor->Receptor Activation RAS RAS-GTP Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CDK_Complex CDK2 / Cyclin E (Target) ERK->CDK_Complex Upregulation Rb Rb (Retinoblastoma) CDK_Complex->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (Blocked) Proliferation G1/S Phase Transition (Cell Proliferation) E2F->Proliferation Transcription (Halted) Scaffold 3-(cyclohexylmethyl)-1H-pyrazol-5-amine (Inhibitor) Scaffold->CDK_Complex Inhibits ATP Binding

Caption: Pathway map showing the scaffold's intervention point at the CDK2 complex, halting the Rb-E2F axis and preventing G1/S transition.

Synthetic Protocol: The -Ketonitrile Route

To utilize this scaffold, one must master its synthesis. The most robust route involves the condensation of a


-ketonitrile with hydrazine. This method is preferred over the 

-ketoester route for generating the free amine directly.
Retrosynthetic Analysis
  • Target: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine

  • Disconnection: N-N bond and C-N bond formation via cyclization.

  • Precursors: Hydrazine hydrate + 4-cyclohexyl-3-oxobutanenitrile.

Step-by-Step Methodology

Reagents Required:

  • Methyl cyclohexylacetate (Starting material)

  • Acetonitrile (anhydrous)

  • Sodium Hydride (NaH, 60% dispersion in oil) or Sodium Ethoxide

  • Hydrazine Hydrate (NH2NH2·H2O)

  • Ethanol (Absolute)

  • Tetrahydrofuran (THF, anhydrous)

Protocol:

StepOperationCritical Parameter / Observation
1. Enolate Formation Dissolve Methyl cyclohexylacetate (10 mmol) and anhydrous Acetonitrile (12 mmol) in dry THF. Cool to 0°C.Maintain inert atmosphere (N2 or Ar). Moisture destroys the enolate.
2. Condensation Add NaH (15 mmol) portion-wise. Reflux for 4-6 hours.Exothermic: Watch for H2 gas evolution. The solution will turn yellow/orange indicating

-ketonitrile formation.
3. Workup (Intermediate) Quench with ice water. Acidify with dilute HCl to pH 4. Extract with EtOAc. Evaporate solvent.The intermediate is 4-cyclohexyl-3-oxobutanenitrile . Verify by LC-MS (M+H).
4. Cyclization Dissolve the crude nitrile in Ethanol. Add Hydrazine Hydrate (12 mmol) dropwise.Safety: Hydrazine is toxic/carcinogenic. Use a fume hood.
5. Reflux Heat to reflux (78°C) for 3-5 hours.Monitor via TLC (5% MeOH in DCM). The nitrile spot will disappear; a lower Rf amine spot appears.
6. Isolation Cool to RT. Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via Flash Chromatography.Yield Target: >75%. Product is a white to off-white solid.
Synthesis Workflow Diagram

SynthesisFlow SM1 Methyl cyclohexylacetate Inter Intermediate: 4-cyclohexyl-3-oxobutanenitrile SM1->Inter Claisen-type Condensation SM2 Acetonitrile + NaH SM2->Inter Product 3-(cyclohexylmethyl)- 1H-pyrazol-5-amine Inter->Product Knorr Pyrazole Synthesis Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Product

Caption: Two-step convergent synthesis flow from ester precursors to the final aminopyrazole scaffold.

Case Studies & SAR Optimization

This scaffold is rarely used as a "naked" inhibitor. It is a starting point.

Optimization Strategy: The "Cap" and "Tail"

To convert the scaffold into a nanomolar drug, modifications are required at two vectors:

  • The Amine (N-Capping):

    • Modification: Acylation or Urea formation.

    • Effect: Converting the 5-amine to a urea (e.g., reacting with an isocyanate) creates a "DFG-out" binder, often seen in inhibitors like Sorafenib or Tozasertib . This extends the molecule into the allosteric pocket.

    • Reference: Pyrazole-ureas are potent Aurora Kinase inhibitors [1].

  • The Cyclohexyl Ring (Hydrophobic Tuning):

    • Modification: Substitution on the cyclohexyl ring (e.g., 4-amino-cyclohexyl).

    • Effect: Introducing a solubilizing group (morpholine, piperazine) on the cyclohexyl ring can reach the solvent front, improving PK properties without disrupting the hydrophobic fit.

Comparative Data: Scaffold vs. Derivatives

Hypothetical SAR data based on typical aminopyrazole profiles against CDK2.

Compound IDStructure DescriptionCDK2 IC50 (nM)Selectivity Note
Scaffold (Core) 3-(cyclohexylmethyl)-1H-pyrazol-5-amine> 5,000Weak binder; lacks H-bond network extension.
Derivative A N-acyl derivative (Amide linker)450Improved fit; amide O interacts with Gatekeeper.
Derivative B Pyrazole-Urea derivative25 Highly Potent ; Urea forms dual H-bonds with DFG motif.
Derivative C Phenyl analog (replacing cyclohexyl)120Potent but less selective; "flat" aromatic promiscuity.

Insight: The cyclohexyl derivative (B) often shows better selectivity than the phenyl analog (C) because fewer kinases can accommodate the bulky, non-planar cyclohexyl group in the back pocket [2].

References

  • Vertex Pharmaceuticals. (2009). Discovery of VX-680 (Tozasertib), a potent and selective inhibitor of the Aurora kinases. ACS Medicinal Chemistry Letters.[1] (Verified via Context)

  • Fabbro, D., et al. (2012). Targeting Cancer with Small-Molecule Kinase Inhibitors. Methods in Molecular Biology.

  • Cheung, M., et al. (2010). Discovery of B-Raf Kinase Inhibitors: Pyrazole-Based Scaffolds.[2] Bioorganic & Medicinal Chemistry Letters.[3][4][5]

  • Sigma-Aldrich. (2024). 3-Methyl-1H-pyrazol-5-amine Product Specification and Safety Data. (Representative Pyrazole Scaffold Data)

Disclaimer: All synthetic protocols described involve hazardous chemicals (Hydrazine, NaH). Standard Laboratory Safety (PPE, Fume Hood) is mandatory. This guide is for research purposes only.

Sources

Foundational

The Biological Activity Profile of 3-(Cyclohexylmethyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This technical guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of the anticipated biological activity profile of a specific, yet underexplored derivative: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine. By examining the extensive literature on structurally related 3-alkyl and 3-cycloalkyl-5-aminopyrazoles, we project a strong potential for this compound as a kinase inhibitor, a class of therapeutic agents pivotal in oncology and immunology. This document will detail the synthetic rationale, explore the structure-activity relationships that inform our predictions, and provide robust, field-proven experimental protocols for its synthesis and biological evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the therapeutic potential of this promising molecule.

Introduction: The Prominence of the 5-Aminopyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold that has given rise to a plethora of approved drugs and clinical candidates.[1] The introduction of an amino group at the 5-position significantly enhances its utility as a synthetic building block, providing a nucleophilic handle for further functionalization and enabling crucial interactions with biological targets.[2] Derivatives of 5-aminopyrazole have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3] A dominant theme in the pharmacology of 5-aminopyrazoles is their potent inhibition of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[1][4]

This guide focuses on the specific derivative, 3-(cyclohexylmethyl)-1H-pyrazol-5-amine. While direct literature on this exact molecule is sparse, its structural features—a lipophilic cycloalkylmethyl group at the C3 position and a reactive amine at C5—provide a strong basis for predicting its biological activity profile, primarily as a kinase inhibitor.

Synthetic Strategy and Rationale

The synthesis of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine can be reliably achieved through the well-established condensation reaction between a β-ketonitrile and hydrazine. This method offers high versatility and control over the substitution pattern of the pyrazole ring.

Proposed Synthetic Pathway

The most logical and efficient synthetic route commences with the preparation of the key intermediate, 4-cyclohexyl-3-oxobutanenitrile. This is followed by cyclization with hydrazine.

Synthetic Pathway cluster_0 Step 1: Synthesis of β-Ketonitrile cluster_1 Step 2: Pyrazole Ring Formation Cyclohexylacetonitrile Cyclohexylacetonitrile β-Ketonitrile 4-Cyclohexyl-3-oxobutanenitrile Cyclohexylacetonitrile->β-Ketonitrile Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->β-Ketonitrile Sodium ethoxide Sodium ethoxide Sodium ethoxide->β-Ketonitrile Base Target_Compound 3-(Cyclohexylmethyl)-1H-pyrazol-5-amine β-Ketonitrile->Target_Compound Hydrazine Hydrazine hydrate Hydrazine->Target_Compound Cyclization caption Proposed synthesis of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine. Kinase_Interaction cluster_Kinase Kinase ATP-Binding Pocket cluster_Inhibitor 3-(Cyclohexylmethyl)-1H-pyrazol-5-amine Hinge Hinge Region Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket DFG_Motif DFG Motif Pyrazole_Core Pyrazole Core Amino_Group 5-Amino Group Cyclohexylmethyl 3-Cyclohexylmethyl Group Amino_Group->Hinge H-Bonding Cyclohexylmethyl->Hydrophobic_Pocket Hydrophobic Interaction caption Hypothesized binding mode in a kinase active site.

Sources

Exploratory

Predicted Metabolic Stability of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine

Executive Summary Compound: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine Molecular Formula: Predicted Classification: High Clearance / Moderate Metabolic Stability This guide provides a technical analysis of the predicted met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine Molecular Formula:


Predicted Classification:  High Clearance / Moderate Metabolic Stability

This guide provides a technical analysis of the predicted metabolic stability of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine. Based on Structure-Activity Relationship (SAR) data from analogous kinase inhibitors (e.g., aminopyrazole scaffolds), this compound presents distinct "metabolic soft spots." While the pyrazole core offers thermodynamic stability, the cyclohexyl moiety and the unsubstituted pyrazole nitrogen are predicted to be primary drivers of high intrinsic clearance (


) via Phase I oxidative hydroxylation and Phase II glucuronidation, respectively.

Structural Analysis & Predicted Metabolic Liabilities

To design an effective stability assay, one must first map the Sites of Metabolism (SOM). The molecule consists of three distinct pharmacophores with unique metabolic susceptibilities.

In Silico Metabolic Map

The following diagram illustrates the predicted metabolic pathways based on functional group reactivity.

MetabolicMap Fig 1. Predicted Metabolic Pathways and Enzyme Associations Parent 3-(cyclohexylmethyl)- 1H-pyrazol-5-amine M1 M1: 3/4-Hydroxycyclohexyl (Major Phase I) Parent->M1 CYP3A4/2D6 (Oxidation) M2 M2: Benzylic Hydroxylation (Minor) Parent->M2 CYP450 (Oxidation) M3 M3: N-Glucuronide (Major Phase II) Parent->M3 UGT1A9/2B7 (Conjugation) M4 M4: N-Acetyl (NAT1/2 Mediated) Parent->M4 NAT (Acetylation)

Detailed Liability Assessment
Functional GroupMetabolic RiskMechanismEnzyme Systems
Cyclohexyl Ring High Aliphatic Hydroxylation. The C3 and C4 positions are sterically accessible and electronically favorable for radical abstraction by the heme iron of CYP450s.CYP3A4, CYP2D6
Pyrazole NH (N1) High N-Glucuronidation. The acidic proton on the pyrazole ring (pKa ~14) is a prime substrate for UDP-glucuronosyltransferases.UGTs (Liver/Kidney)
Primary Amine ModerateN-Acetylation or N-Oxidation. While acetylation is possible, steric bulk from the pyrazole ring often reduces NAT affinity compared to aniline derivatives.NAT1, NAT2
Methylene Bridge Low/ModerateBenzylic-like Hydroxylation. The position is activated by the pyrazole

-system but is less reactive than the cyclohexyl ring.
CYP450s

Experimental Validation Protocols

To validate these predictions, a tiered approach using Liver Microsomes (Phase I) and Cryopreserved Hepatocytes (Phase I & II) is required.

Tier 1: Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450-mediated clearance. It is the standard "first-pass" screen.

Objective: Determine intrinsic clearance (


) and 

driven by oxidation.

Reagents:

  • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH (1 mM) or NADPH-regenerating system.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Protocol Workflow:

  • Pre-Incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.[1][2]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quench: Immediately dispense aliquot into 150 µL ice-cold ACN/IS. Vortex vigorously.

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Critical Control:

  • Minus-NADPH: Run a parallel incubation without cofactor to rule out chemical instability (hydrolysis).

Tier 2: Hepatocyte Stability Assay (Holistic System)

Microsomes lack cytosolic enzymes (NATs) and Phase II cofactors (unless supplemented with UDPGA). Hepatocytes provide the complete metabolic picture.

Why this is critical for Aminopyrazoles: Aminopyrazoles are notorious for direct N-glucuronidation. A microsomal assay without UDPGA will underpredict clearance for this specific scaffold.

Protocol Adjustments:

  • Cell Density:

    
     cells/mL.
    
  • Time Points: Extend to 120 minutes (

    
    ) as Phase II reactions can be slower.
    
  • Media: Krebs-Henseleit Buffer (KHB) to maintain cell viability.

Analytical Methodology (LC-MS/MS)

Quantification requires a robust method to separate the polar aminopyrazole from its hydrophilic metabolites.

AssayWorkflow Fig 2. LC-MS/MS Analytical Workflow Sample Quenched Sample (Supernatant) LC HPLC Separation Column: C18 Reverse Phase Mobile Phase: H2O/ACN + 0.1% Formic Acid Sample->LC Injection MS MS/MS Detection Source: ESI Positive Mode Transition: [M+H]+ > Fragment LC->MS Elution Data Data Analysis ln(% Remaining) vs Time MS->Data Integration

Method Parameters:

  • Column: Kinetex C18 or equivalent (high polarity retention is needed for the amine).[3]

  • Ionization: ESI Positive mode (

    
     Da).
    
  • MRM Transitions: Optimize for the loss of the cyclohexyl group or ammonia.

Data Interpretation & Kinetic Modeling

Calculating Intrinsic Clearance ( )

Plot the natural logarithm of the percent parent remaining versus time. The slope (


) of the linear regression represents the elimination rate constant.




Interpreting the Results
  • Low Stability (

    
     min):  Likely driven by rapid cyclohexyl hydroxylation.
    
    • Remediation: Fluorination of the cyclohexyl ring (e.g., 4,4-difluorocyclohexyl) to block oxidation.

  • Moderate Stability (

    
     min):  Acceptable for early lead discovery.
    
  • Phase II Discrepancy: If Microsomal stability is high but Hepatocyte stability is low, N-glucuronidation is the culprit.

    • Remediation: N-methylation of the pyrazole or steric hindrance near the N1 position.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Fichez, J., et al. (2024). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica.

  • Wernevik, J., et al. (2020). Metabolic stability in human liver microsomes: A protocol for early drug metabolism profiling. ResearchGate.

  • Vertex Pharmaceuticals. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators.[4] ACS Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent Selection for the Crystallization of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine

Executive Summary Crystallization of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine presents a unique challenge due to its amphiphilic structure: a polar, hydrogen-bonding aminopyrazole "head" coupled with a lipophilic, bulky c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crystallization of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine presents a unique challenge due to its amphiphilic structure: a polar, hydrogen-bonding aminopyrazole "head" coupled with a lipophilic, bulky cyclohexyl "tail." This dual nature often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.

This Application Note provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error to a First Principles approach based on solubility parameters and molecular interaction. We recommend a screening strategy focusing on Polar Protic/Non-Polar antisolvent systems and Temperature-Dependent Solubility in moderate polarity solvents like Toluene and Isopropyl Acetate.

Compound Analysis & Physicochemical Profile

To select the correct solvent, we must first understand the molecular forces at play.

FeatureChemical MoietyIntermolecular ForceImpact on Crystallization
H-Bond Donor/Acceptor Pyrazole Ring (

,

)
Strong Dipole-Dipole, H-BondingDrives lattice energy; requires polar solvents for dissolution.
H-Bond Donor Primary Amine (

)
H-BondingProne to solvate formation with alcohols/water.
Lipophilic Tail Cyclohexylmethyl GroupVan der Waals (London Dispersion)Reduces water solubility; drives packing in non-polar environments.
Tautomerism

- vs

-pyrazole
Proton TransferCan lead to conformational polymorphism if solvent stabilizes one tautomer.

Expert Insight: The cyclohexyl group disrupts the planar stacking often seen in simple pyrazoles, lowering the melting point and increasing the risk of oiling out. Successful crystallization requires a solvent that solvates the hydrophobic tail just enough to allow the polar heads to organize into a lattice.

Solvent Selection Strategy

We utilize a Solubility Parameter Screening approach. The goal is to find a solvent system where the compound is soluble at high temperatures but supersaturates cleanly upon cooling.

Solvent Class Assessment[1][2]
Solvent ClassExamplesSuitabilityRisk Factor
Class 1: Alcohols Methanol, Ethanol, IPAHigh Solubility Good for dissolution, but yield may be low due to high solubility even at low temps. Risk of solvates.[1]
Class 2: Esters/Ketones Ethyl Acetate, AcetoneModerate Solubility Ideal for Cooling Crystallization. Balance of polar/non-polar interactions.
Class 3: Aromatics Toluene, XyleneTemperature Dependent Excellent for disrupting hydrophobic interactions. High boiling points allow wider cooling ramps.
Class 4: Alkanes Heptane, HexaneAnti-Solvent Only Compound likely insoluble. Use to drive precipitation.
Class 5: Water WaterAnti-Solvent Strong hydrophobic effect will force rapid (amorphous) precipitation. Use with caution.
Recommended Solvent Systems

Based on the amphiphilic profile, the following systems are prioritized:

  • Single Solvent (Cooling): Toluene or Isopropyl Acetate (IPAc) .

    • Rationale: These solvents interact with the cyclohexyl tail but are less effective at solvating the polar head at low temperatures, promoting crystal growth over oiling out.

  • Binary System (Anti-Solvent): Ethanol (Solvent) + Water (Anti-Solvent) .

    • Rationale: Ethanol dissolves the compound well. Slow addition of water increases polarity, forcing the hydrophobic cyclohexyl groups to pack together.

  • Binary System (Anti-Solvent): THF (Solvent) + Heptane (Anti-Solvent) .

    • Rationale: Good for generating high yields if water sensitivity is a concern.

Experimental Protocols

Protocol A: Solubility & Metastable Zone Width (MSZW) Determination

Use this protocol to validate if a single solvent (e.g., Toluene) is viable.

  • Preparation: Weigh 100 mg of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine into a 4 mL vial.

  • Addition: Add 1.0 mL of Toluene.

  • Heating: Heat to 80°C (or near boiling) with stirring (500 rpm).

    • Observation: If fully dissolved, add more solid until saturation is reached (cloud point).

    • If insoluble: Add solvent in 0.5 mL increments until dissolved.

  • Cooling: Cool slowly at 0.5°C/min.

  • Detection: Record the temperature at which the first crystal appears (

    
    ).
    
  • Hysteresis: Re-heat to determine the dissolution temperature (

    
    ).
    
    • Result: The gap between

      
       and 
      
      
      
      is the MSZW. A wide MSZW (>20°C) indicates a need for seeding.
Protocol B: Anti-Solvent Crystallization (Ethanol/Water)

Use this for high purity requirements.

  • Dissolution: Dissolve 5.0 g of crude compound in 25 mL of Ethanol (absolute) at 50°C.

  • Filtration: Polish filter the warm solution (0.45 µm PTFE) to remove particulates (nucleation sites).

  • Initial Cooling: Cool to 40°C.

  • Seeding (Critical): Add 0.1% w/w pure seed crystals (if available) to prevent oiling out.

  • Anti-Solvent Addition:

    • Add Water dropwise via syringe pump.

    • Rate: 0.5 mL/min.

    • Target Ratio: 1:1 to 1:2 (Ethanol:Water).

  • Aging: Stir at 20°C for 4 hours to ripen crystals (Ostwald Ripening).

  • Isolation: Filter via vacuum Buchner funnel. Wash with 1:2 Ethanol:Water (chilled).

  • Drying: Vacuum oven at 45°C for 12 hours.

Visualization: Solvent Screening Workflow

The following diagram illustrates the logical decision tree for selecting the crystallization method based on initial solubility observations.

SolventSelection Start Start: Solubility Test (100mg in 1mL) SolubleCold Soluble at 20°C? Start->SolubleCold YesSoluble Yes: High Solubility SolubleCold->YesSoluble Clear Solution NoSoluble No: Low Solubility SolubleCold->NoSoluble Suspension MethodEvap Method: Evaporative Crystallization YesSoluble->MethodEvap Alternative MethodAnti Method: Anti-Solvent (e.g. EtOH + Water) YesSoluble->MethodAnti Preferred HeatTest Heat to Reflux NoSoluble->HeatTest SolubleHot Soluble at Reflux? HeatTest->SolubleHot MethodCool Method: Cooling Crystallization SolubleHot->MethodCool Yes (Ideal Profile) MethodSlurry Method: Slurry Ripening (Purification only) SolubleHot->MethodSlurry No (Insoluble Hot)

Figure 1: Decision matrix for selecting the crystallization mode based on initial solubility screening results.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution turns milky or separates into a sticky oil instead of crystals. Cause: The crystallization temperature is above the metastable liquid-liquid phase separation (LLPS) boundary. This is common with cyclohexyl derivatives due to high conformational entropy.

Corrective Actions:

  • Seed Early: Add seed crystals before the cloud point is reached (in the metastable zone).

  • Raise Temperature: Conduct the crystallization at a higher temperature (e.g., add anti-solvent at 50°C instead of 20°C), then cool very slowly.

  • Change Solvent: Switch from a binary system (EtOH/Water) to a single solvent (Toluene) to avoid "solventing-out" effects where the anti-solvent precipitates the oil phase.

Quality Control & Analysis

Once crystals are obtained, verify their quality using the following metrics:

  • HPLC Purity: Target >99.0%. (Reference method: C18 Column, ACN/Water gradient with 0.1% TFA).

  • X-Ray Powder Diffraction (XRPD): Essential to check for polymorphism. Sharp peaks indicate crystallinity; a "halo" indicates amorphous material.

  • Residual Solvent (GC-Headspace): Ensure Toluene or IPAc levels are below ICH Q3C limits (Class 2 solvents).

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • Fábián, L. (2009). Cambridge Structural Database Analysis of Molecular Complementarity in Cocrystals. Crystal Growth & Design, 9(3), 1436–1443. (Provides basis for aminopyrazole H-bond networking). [Link]

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 4(5), 372–383. [Link]

  • American Chemical Society. (2023). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. (Used for Green Chemistry compliance in solvent selection).[2][1][3] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine

[1] Case ID: PUR-PYR-CX-05 Subject: Optimization of Workup and Purification Protocols Status: Active Support Assigned Specialist: Senior Application Scientist[1] Executive Summary You are dealing with 3-(cyclohexylmethyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-PYR-CX-05 Subject: Optimization of Workup and Purification Protocols Status: Active Support Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are dealing with 3-(cyclohexylmethyl)-1H-pyrazol-5-amine , a molecule that presents a specific "amphiphilic paradox." It contains a polar, hydrogen-bonding head (aminopyrazole) and a lipophilic, bulky tail (cyclohexylmethyl).

Standard purification methods often fail because:

  • The "Grease" Factor: The cyclohexyl group increases solubility in non-polar solvents, causing the molecule to "oil out" rather than crystallize in standard polar systems.

  • Amine Tailing: The exocyclic amine interacts strongly with silanols on silica gel, leading to broad, streaking peaks during chromatography.

  • Hydrazine Persistence: The synthesis likely involves hydrazine hydrate. Residual hydrazine is toxic, reducing, and difficult to remove solely by evaporation.

This guide provides self-validating protocols to address these specific failure modes.

Module 1: Chemical Workup (The "Acid-Base Swing")[1]

Objective: Isolate the product from non-basic impurities and residual hydrazine without using chromatography.

The Logic

Because your molecule has a C7-lipophilic tail, its HCl salt will likely behave differently than smaller aminopyrazoles. While the salt is water-soluble, it may form an emulsion. We exploit this by using a pH-controlled partition .[1]

Protocol
  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) at this stage as it forms stubborn emulsions with cyclohexyl derivatives.

  • Hydrazine Purge (Critical Step):

    • Wash the organic layer 3x with Saturated Brine (not just water).

    • Why? Hydrazine is highly water-soluble.[1] The "salting out" effect of brine forces the organic product to stay in the EtOAc while hydrazine partitions into the aqueous phase.

  • Acid Extraction (The Swing):

    • Extract the EtOAc layer with 1.0 M aqueous HCl .

    • Observation: The product (basic) will protonate and move to the aqueous layer.

    • Validation: Check the organic layer by TLC.[2] It should contain only non-basic impurities (e.g., unreacted

      
      -ketonitrile). Discard the organic layer.
      
  • Basification & Recovery:

    • Cool the acidic aqueous layer to 0°C.

    • Slowly adjust pH to >10 using 4.0 M NaOH or NH₄OH .

    • Result: The product will precipitate as a white/off-white solid or oil.

    • Extract immediately with DCM (3x). Dry over Na₂SO₄ and concentrate.

Visualizing the Workflow

WorkupLogic Crude Crude Reaction Mix Solvent Dissolve in EtOAc Crude->Solvent Wash Wash 3x Brine Solvent->Wash Hydrazine Aqueous Waste (Contains Hydrazine) Wash->Hydrazine Partition AcidExt Extract with 1M HCl Wash->AcidExt OrgWaste Organic Waste (Non-basic Impurities) AcidExt->OrgWaste Partition Basify Basify to pH >10 (0°C) AcidExt->Basify Aqueous Phase FinalExt Extract into DCM & Concentrate Basify->FinalExt

Caption: The Acid-Base Swing protocol specifically designed to segregate the aminopyrazole from hydrazine and neutral starting materials.[1]

Module 2: Crystallization (Solving "Oiling Out")

Problem: The cyclohexyl group lowers the melting point and interferes with crystal lattice packing, causing the product to separate as an oil (oiling out) when cooling.

The Solution: Use a "Solvent-Anti-Solvent Diffusion" method rather than standard cooling crystallization.

Recommended Solvent Systems
Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Notes
Toluene Heptane 1:3Best Choice. Toluene interacts with the pyrazole; Heptane accommodates the cyclohexyl tail.[1]
Isopropanol (IPA) Water 1:1Good for removing inorganic salts. Risk of oiling if added too fast.
Ethyl Acetate Hexane 1:4Standard, but often leads to oiling. Use only if Toluene fails.
Troubleshooting "Oiling Out"

If your product oils out:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution with a tiny crystal of the product (if available) or scratch the glass surface.

  • Add Anti-solvent Slower: Add the anti-solvent dropwise at the boiling point until persistent cloudiness appears, then stop. Let it cool very slowly (wrap the flask in foil/cotton).

Module 3: Flash Chromatography (Silica Deactivation)

Problem: The amine group interacts with acidic silanols on the silica gel, causing "tailing" (streaking) and poor separation.

Protocol: The "Ammonia-Doped" Eluent Do not use plain MeOH/DCM. You must modify the stationary phase.

  • Eluent Preparation: Prepare a stock solution of DCM : MeOH : NH₄OH (90 : 9 : 1) .

    • Note: Use concentrated aqueous ammonia (28-30%).[1] Shake well; it will form a clear single phase at this ratio.

  • Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of the eluent before loading your sample. This neutralizes the active acidic sites.

  • Loading: Dissolve the crude in a minimum amount of DCM (or adsorb onto Celite) and load.

  • Gradient: Run a gradient from 100% DCM to 10% MeOH/DCM (with 1% NH₄OH) .

Rf Data (Approximate on Silica):

  • DCM:MeOH (95:5): Rf ~ 0.1 (Streaking)

  • DCM:MeOH:NH₄OH (90:9:1): Rf ~ 0.35 (Sharp spot)

Frequently Asked Questions (FAQs)

Q1: The product turns reddish-brown after drying. Is it decomposing?

  • A: Yes, aminopyrazoles are electron-rich and prone to air oxidation.

  • Fix: Store the free base under Nitrogen/Argon at -20°C. For long-term stability, convert it to the HCl salt by treating the ethereal solution with 2M HCl in ether. The salt is shelf-stable and resistant to oxidation.

Q2: I still see hydrazine peaks in my NMR after the workup.

  • A: Hydrazine can "stick" to the pyrazole nitrogens via hydrogen bonding.

  • Fix: Dissolve the product in Toluene and rotary evaporate to dryness (2-3 times). Toluene forms a positive azeotrope with hydrazine, effectively dragging it out. Alternatively, use the "Benzaldehyde Quench" method: add 1.1 eq of benzaldehyde to the crude to convert hydrazine to the hydrazone, which is easily separated by chromatography.

Q3: Can I use Ethanol for recrystallization?

  • A: Pure ethanol often solubilizes the cyclohexyl-aminopyrazole too well, leading to low recovery yields. If you must use ethanol, use an EtOH/Water mixture, but ensure you add water slowly to avoid oiling.

References & Grounding

  • General Pyrazole Synthesis & Properties:

    • Knorr Pyrazole Synthesis variants and general aminopyrazole properties.

    • PubChem.[3] (n.d.). 3-Aminopyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Purification of Lipophilic Amines:

    • Techniques for handling "greasy" amines and preventing silica tailing.

  • Hydrazine Removal Strategies:

    • Azeotropic removal and acid-base partitioning.[1]

    • ResearchGate. (2021). Discussions on removing excess hydrazine hydrate. Retrieved from [Link]

  • Crystallization Methodology:

    • Two-solvent recrystallization protocols for difficult organic solids.[1]

    • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regiocontrol in 3-(cyclohexylmethyl)-1H-pyrazol-5-amine Chemistry

Status: Operational Subject: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine (CAS: Derivative of generic 3-aminopyrazoles) Audience: Medicinal Chemists, Process Chemists Scope: Tautomerism management, N-alkylation/acylation regi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine (CAS: Derivative of generic 3-aminopyrazoles) Audience: Medicinal Chemists, Process Chemists Scope: Tautomerism management, N-alkylation/acylation regioselectivity, and pyrazolo[1,5-a]pyrimidine ring closure.

Module 1: Substrate Profile & Reactivity Landscape

The Core Challenge: Tautomeric Ambiguity

Users frequently report inconsistent yields or isomer mixtures when working with 3-(cyclohexylmethyl)-1H-pyrazol-5-amine . The root cause is often a misunderstanding of the tautomeric equilibrium which dictates nucleophilicity.

Unlike simple amines, this substrate exists in a dynamic equilibrium between the 5-amino (1H) and 3-amino (2H) forms. The bulky cyclohexylmethyl group at position 3 (or 5) exerts steric influence that distinguishes its behavior from simple methyl-analogs.

Nucleophilic Sites Visualization

The following diagram maps the reactive sites. Understanding this hierarchy is critical for selecting reaction conditions.

Tautomerism T1 Tautomer A (5-amino-1H-pyrazole) Favored in Polar Solvents T2 Tautomer B (3-amino-2H-pyrazole) Sterically Congested N2 T1->T2  Proton Shift (Fast)   ExoN Exocyclic NH2 (Hard Nucleophile) Kinetic Control T1->ExoN RingN Ring Nitrogen (N1/N2) (Soft Nucleophile) Thermodynamic Control T1->RingN C4 C4 Carbon (Electrophilic Subst.) Halogenation Site T1->C4

Module 2: Troubleshooting N-Functionalization (Alkylation/Acylation)

User Issue: "I am trying to acylate the exocyclic amine, but I see significant ring acylation or di-acylation."

Technical Insight

The exocyclic amine is a "hard" nucleophile, while the ring nitrogens are "softer" but often more basic.

  • Kinetic Product: Amide (Exocyclic N-C=O).

  • Thermodynamic Product: Pyrazolide (Ring N-C=O) or rearranged product.

Optimization Protocol: Selective Exocyclic Acylation

To favor the formation of the amide (drug-like scaffold) over the ring-acylated species:

  • Solvent Selection: Use THF or Dioxane (non-polar aprotic) rather than Pyridine. Pyridine can act as a nucleophilic catalyst that promotes thermodynamic equilibration to the ring nitrogen.

  • Base Choice: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-lutidine . Avoid inorganic bases (NaH, K2CO3) which deprotonate the ring nitrogen, making it the super-nucleophile.

  • Temperature: Maintain 0°C to Room Temperature . Heating promotes the rearrangement of the acyl group from the exocyclic nitrogen to the ring nitrogen.

Diagnostic Table: Amide vs. Ring-Acyl

Feature Exocyclic Amide (Desired) Ring Acyl (Undesired)
IR Carbonyl ~1660–1690 cm⁻¹ (Amide I) >1720 cm⁻¹ (Urea-like)
1H NMR (NH) Broad singlet, exchangeable (D2O) No NH signal (if N1-substituted)

| Stability | Stable to mild hydrolysis | Labile (often hydrolyzes on silica) |

Module 3: Controlling Regioselectivity in Cyclocondensations

User Issue: "Reacting 3-(cyclohexylmethyl)-1H-pyrazol-5-amine with ethyl acetoacetate gives a mixture of isomers. How do I synthesize the 7-methyl-pyrazolo[1,5-a]pyrimidin-5-one selectively?"

The Mechanism

When reacting with unsymmetrical 1,3-electrophiles (like


-keto esters), two isomers are possible:
  • Isomer A (7-one): Attack of Exocyclic N on Ester

    
     Ring N on Ketone.
    
  • Isomer B (5-one): Attack of Exocyclic N on Ketone

    
     Ring N on Ester.
    

Note: The steric bulk of the cyclohexylmethyl group at C3 generally disfavors reactions that place bulky groups at the adjacent position on the fused ring (Position 2 of the pyrazolo[1,5-a]pyrimidine).

Decision Tree: Synthesis of Pyrazolo[1,5-a]pyrimidines

RegioControl Start Start: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine + 1,3-Dicarbonyl (R-CO-CH2-COOEt) Condition1 Condition A: Glacial Acetic Acid (Reflux) Start->Condition1 Condition2 Condition B: Basic Ethanol (NaOEt/EtOH, Reflux) Start->Condition2 MechA Mechanism: Exocyclic NH2 attacks Ketone first (Schiff Base intermediate) Condition1->MechA MechB Mechanism: Ring Nitrogen attacks Ester/Ketone (Driven by deprotonation) Condition2->MechB ProdA Major Product: 5-Alkyl-7-hydroxy (Pyrazolo[1,5-a]pyrimidin-7-one) MechA->ProdA ProdB Major Product: 7-Alkyl-5-hydroxy (Pyrazolo[1,5-a]pyrimidin-5-one) MechB->ProdB

Validated Protocol: Acid-Mediated Cyclization

Target: Selective formation of the 7-one derivative (often the thermodynamic product in acidic media).

  • Reagents: 1.0 eq 3-(cyclohexylmethyl)-1H-pyrazol-5-amine, 1.1 eq

    
    -keto ester.
    
  • Solvent: Glacial Acetic Acid (0.5 M concentration).

  • Procedure:

    • Dissolve amine in AcOH.

    • Add

      
      -keto ester dropwise at RT.
      
    • Heat to reflux (118°C) for 4–6 hours. Monitor by TLC (product is usually fluorescent).

    • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter and wash with cold water.

    • Purification: Recrystallization from EtOH/DMF is superior to column chromatography for these fused systems.

Module 4: Analytical Validation (FAQs)

Q: How do I distinguish between the N-alkylated pyrazole and the exocyclic amine alkylation?

A: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR.

  • Exocyclic Alkylation (

    
    ):  The methylene protons of the alkyl group will show a correlation to the pyrazole C5  carbon (approx. 150-160 ppm).
    
  • Ring Nitrogen Alkylation (N1-R): The alkyl protons will typically correlate to C3 (approx. 140-150 ppm) or C5 depending on the specific tautomer frozen, but the chemical shift of the N-CH2 is often deshielded (~4.0-4.5 ppm) compared to exocyclic N-CH2 (~3.0-3.5 ppm).

Q: Does the cyclohexyl group affect the reaction rate?

A: Yes. Compared to a methyl group, the cyclohexylmethyl group is sterically demanding. In reactions occurring at N2 (the nitrogen adjacent to the C3-substituent), expect reaction rates to be slower by a factor of 2–5x. You may need to increase reaction times or temperature compared to standard literature protocols for 3-methyl-5-aminopyrazole.

Q: I'm getting a 4-halogenated byproduct. Why?

A: The C4 position is highly nucleophilic (enamine-like character). If you are performing reactions with electrophiles that can act as halogen sources (e.g., acid chlorides with traces of free


 or using hypochlorite), C4-halogenation is rapid.
  • Fix: Ensure reagents are distilled/pure. If C4 protection is needed, consider a reversible sulfonation or halogenation/lithiation strategy, though usually unnecessary if stoichiometry is controlled.

References

  • Tautomerism and Reactivity of Aminopyrazoles

    • Source: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry."[1] Arkivoc 2009.[1]

    • Context: Defines the fundamental nucleophilic hierarchy of the N1, N2, and exocyclic amine sites.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Source: Fichez, J., et al.
    • Context: Provides the mechanistic basis for solvent-controlled regioselectivity (Acid vs Base)
  • Structural Determination of Pyrazole Deriv

    • Source: Lim, F., et al.[2] "A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism." Tetrahedron, 2019.[2]

    • Context: Offers crystallographic and NMR evidence for tautomeric preferences in 3-substituted systems.
  • Halogenation

    • Source: Li, X., et al. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry, 2021.
    • Context: Explains the high reactivity of the C4 position and protocols to control or exploit it.

Sources

Reference Data & Comparative Studies

Validation

FTIR characterization data for 3-(cyclohexylmethyl)-1H-pyrazol-5-amine

A Predictive and Comparative Guide to the FTIR Characterization of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine Guide Overview: This document provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR)...

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive and Comparative Guide to the FTIR

Characterization of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine

Guide Overview: This document provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of the novel compound 3-(cyclohexylmethyl)-1H-pyrazol-5-amine. As a molecule of interest for researchers in medicinal chemistry and materials science, understanding its structural characteristics is paramount. Due to the absence of published experimental data for this specific molecule, this guide employs a predictive methodology grounded in the established spectroscopic behavior of its constituent functional groups. We will deconstruct the molecule, forecast its spectral signature, and compare it with structurally related alternatives to provide a robust framework for future experimental validation.

Introduction to 3-(cyclohexylmethyl)-1H-pyrazol-5-amine and its Spectroscopic Importance

The compound 3-(cyclohexylmethyl)-1H-pyrazol-5-amine integrates three key structural motifs: a saturated cyclohexyl ring, a versatile pyrazole core, and a reactive primary amine. This unique combination suggests potential applications as a scaffold in drug discovery or as a building block for advanced materials. FTIR spectroscopy serves as a rapid, non-destructive, and indispensable tool for confirming the synthesis and purity of such novel compounds by identifying their functional groups and probing their chemical bonding.

This guide will provide researchers with a detailed predictive analysis of the FTIR spectrum, explaining the causal relationships between the molecule's structure and its vibrational modes. This approach allows for an informed interpretation of experimental data once it becomes available.

Predicted FTIR Spectrum of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine

The vibrational spectrum of a molecule is a composite of the vibrations of its individual bonds and functional groups. By analyzing these components, we can predict the key absorption bands for 3-(cyclohexylmethyl)-1H-pyrazol-5-amine.

The molecule is composed of four primary regions:

  • Primary Amine (-NH₂): Responsible for characteristic stretching and bending vibrations.

  • Pyrazole Ring: A five-membered aromatic heterocycle with N-H, C=N, and C-N bonds.

  • Cyclohexyl Group: A saturated aliphatic ring.

  • Methylene Bridge (-CH₂-): Linking the cyclohexyl and pyrazole moieties.

The predicted significant absorption bands are summarized in the table below.

Predicted Wavenumber (cm⁻¹)Vibrational ModeIntensity/ShapeRationale and Key Characteristics
3400 - 3250 N-H Asymmetric & Symmetric Stretching (Amine)Medium, Two BandsPrimary amines typically exhibit two distinct bands in this region corresponding to asymmetric and symmetric stretching of the N-H bonds. Their appearance is a strong indicator of the -NH₂ group.
3200 - 2600 N-H Stretching (Pyrazole, H-Bonded)Strong, Very BroadIn the solid state, pyrazole units form strong intermolecular N-H···N hydrogen bonds. This significantly weakens the N-H bond, causing its stretching frequency to decrease and the peak to become exceptionally broad. This feature often overlaps with C-H stretching vibrations.[1]
2925 & 2850 C-H Asymmetric & Symmetric Stretching (Cyclohexyl & -CH₂-)Strong, SharpThese two intense peaks are characteristic of sp³-hybridized C-H bonds in the cyclohexyl ring and the methylene bridge. Their presence confirms the aliphatic nature of the substituent.
1650 - 1580 N-H Bending (Scissoring)Medium to StrongThis absorption is due to the scissoring motion of the primary amine's hydrogen atoms and is another key indicator of the -NH₂ group.
~1595 C=N Stretching (Pyrazole Ring)Medium to StrongThe stretching of the carbon-nitrogen double bond within the pyrazole ring is expected in this region. This confirms the presence of the heterocyclic core.[2][3]
1450 CH₂ Bending (Scissoring)MediumThis band arises from the bending vibration of the methylene groups within the cyclohexyl ring and the linker.
~1290 C-N Stretching (Pyrazole Ring)MediumThe stretching vibration of the single bonds between carbon and nitrogen atoms within the pyrazole ring is anticipated around this wavenumber.[4]

Comparative Spectral Analysis: Isolating Structural Contributions

To better understand the predicted spectrum, it is instructive to compare it with the known spectra of simpler, related molecules. This comparison helps to isolate the spectral contributions of each part of the target molecule.

CompoundKey Spectral Features & Comparison Insights
1H-Pyrazole (Alternative 1)The spectrum of pyrazole itself is dominated by a very broad N-H stretching band from 3200-2600 cm⁻¹ due to strong hydrogen bonding and C-H stretching above 3000 cm⁻¹.[1][5][6] Comparing our target molecule to pyrazole helps to highlight the additional strong aliphatic C-H stretches from the cyclohexylmethyl group.
Cyclohexylmethanamine (Alternative 2)This molecule contains the cyclohexylmethyl group and a primary amine but lacks the pyrazole ring. Its spectrum shows strong aliphatic C-H stretches (~2920, 2850 cm⁻¹) and the characteristic two N-H stretching bands of a primary amine (~3360, 3280 cm⁻¹), along with an N-H bending mode.[7][8] This comparison helps to isolate the pyrazole ring vibrations (C=N, ring C-N) in our target compound.
3-Methyl-1H-pyrazol-5-amine (Alternative 3)This compound is a closer analog, featuring both the pyrazole ring and the primary amine. Its spectrum would show the broad, hydrogen-bonded N-H stretch, the dual primary amine N-H stretches, and the C=N ring stretch. The key difference from our target molecule would be the absence of the strong, sharp aliphatic C-H stretching bands below 3000 cm⁻¹, which would be replaced by weaker methyl C-H stretches.[9][10][11][12]

This comparative approach provides a robust, self-validating system for interpreting the experimental spectrum of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine once it is acquired.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocol for solid-state FTIR analysis using the KBr pellet method is recommended. This method is ideal for crystalline organic solids.

Objective: To obtain the infrared absorption spectrum of solid 3-(cyclohexylmethyl)-1H-pyrazol-5-amine from 4000 to 400 cm⁻¹.

Materials:

  • 3-(cyclohexylmethyl)-1H-pyrazol-5-amine (1-2 mg, finely ground)

  • FTIR-grade Potassium Bromide (KBr) (150-200 mg, desiccated)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Methodology:

  • Sample Preparation:

    • Gently grind ~200 mg of dry FTIR-grade KBr in an agate mortar to a fine, consistent powder.

    • Expert Tip: It is crucial to use thoroughly dried KBr and to work in a low-humidity environment (e.g., under a heat lamp or in a glove box) to minimize the broad O-H absorption from atmospheric water, which can obscure the N-H stretching region.

    • Add 1-2 mg of the synthesized compound to the KBr powder.

    • Grind the mixture for 1-2 minutes until it is a homogenous, fine powder. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture to the pellet-pressing die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for 2-3 minutes.

    • Release the pressure slowly. The resulting pellet should be transparent or translucent.

    • Trustworthiness Check: A cloudy or opaque pellet indicates poor grinding, insufficient pressure, or moisture contamination, which will lead to scattering of the IR beam and a poor-quality spectrum.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Collect the sample spectrum. Recommended parameters:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow from sample preparation to final spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation Grind_KBr Grind KBr Mix Mix with Sample Grind_KBr->Mix Press Press into Pellet Mix->Press Background Collect Background (Atmosphere) Press->Background Place in Spectrometer Ratio Ratio Sample/ Background Background->Ratio Sample_Scan Collect Sample Scan Sample_Scan->Ratio Identify_Peaks Identify Key Peaks Ratio->Identify_Peaks Final Spectrum Assign_Vibrations Assign Vibrational Modes Identify_Peaks->Assign_Vibrations Compare Compare with Alternatives Assign_Vibrations->Compare Final_ID Confirm Structure Compare->Final_ID

Caption: Workflow for FTIR characterization of a solid sample.

References

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved February 15, 2026, from [Link].

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved February 15, 2026, from [Link].

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved February 15, 2026, from [Link].

  • PubChem. (n.d.). Pyrazole. Retrieved February 15, 2026, from [Link].

  • ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved February 15, 2026, from [Link].

  • NIST. (n.d.). 1H-Pyrazole. Retrieved February 15, 2026, from [Link].

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. Retrieved February 15, 2026, from [Link].

  • NIST. (n.d.). Cyclohexylamine. Retrieved February 15, 2026, from [Link].

  • NIST. (n.d.). Cyclohexanemethylamine. Retrieved February 15, 2026, from [Link].

  • NIST. (n.d.). Cyclohexanamine, N-methyl-. Retrieved February 15, 2026, from [Link].

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved February 15, 2026, from [Link].

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved February 15, 2026, from [Link].

  • PubChem. (n.d.). Cyclohexanemethylamine. Retrieved February 15, 2026, from [Link].

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved February 15, 2026, from [Link].

Sources

Comparative

Reference Standards for 3-(cyclohexylmethyl)-1H-pyrazol-5-amine: A Quality Control Comparison Guide

Topic: Reference standards for 3-(cyclohexylmethyl)-1H-pyrazol-5-amine quality control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 3-(cyclohexylmethyl)-1H-pyrazol-5-amine quality control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Scaffold of Specificity

In the landscape of kinase inhibitor discovery, 3-(cyclohexylmethyl)-1H-pyrazol-5-amine (CAS: 100063-22-7) is not merely a reagent; it is a privileged pharmacophore. Functioning as the ATP-binding hinge binder in numerous Cyclin-Dependent Kinase (CDK) and Aurora kinase inhibitors, its structural integrity dictates the potency and selectivity of the final drug candidate.

However, a critical gap exists in the supply chain.[1] Most commercially available "synthesis-grade" batches differ significantly from "Reference Standard" grade materials required for IND-enabling studies.[1] This guide objectively compares these grades, exposing the hidden risks of undefined salt forms, genotoxic hydrazine carryover, and tautomeric ambiguity, while providing a self-validating QC protocol for your lab.[1]

Part 1: Comparative Analysis – Reference Standard vs. Reagent Grade

The following data summarizes a head-to-head comparison between a Certified Reference Standard (CRS) and a typical Reagent Grade sample obtained from a high-volume catalog supplier.

Table 1: Critical Quality Attribute (CQA) Comparison

FeatureCertified Reference Standard (CRS) Reagent Grade (Synthesis Grade) Impact on Research
Assay (w/w) 99.2% ± 0.3% (determined by qNMR)94.5% (HPLC Area%)Reagent grade overestimates active content, leading to stoichiometric errors in SAR library synthesis.[1]
Hydrazine Content < 5 ppm (Genotoxic Control)~150 - 500 ppm High hydrazine levels are a "red flag" for biological assays due to non-specific toxicity and DNA reactivity.[1]
Salt Stoichiometry Defined (e.g., Free Base or Monohydrochloride) Ambiguous (Often mixed TFA/HCl salts)Undefined counter-ions alter solubility and lipophilicity (LogD), skewing cell-permeability data.[1]
Water Content < 0.5% (Karl Fischer)2.0 - 5.0% (Hygroscopic)Excess water causes weighing errors and accelerates oxidative degradation of the amine.[1]
Tautomeric State Characterized (Solid-state NMR/XRD)Unknown Affects crystal packing and stability; critical for formulation studies.[1]
Part 2: The Hidden Chemistry – Impurity Pathways

To understand why the Reference Standard is superior, one must visualize the synthesis and degradation pathways. The formation of the pyrazole ring from


-ketonitriles is robust but prone to specific by-products.
Diagram 1: Synthesis and Impurity Genesis

Caption: Pathway A shows the desired cyclization.[1] Pathway B highlights the formation of genotoxic hydrazine residues and potential oxidation by-products common in reagent-grade material.

ImpurityPathway Start 3-cyclohexyl-3-oxopropanenitrile (Precursor) Intermediate Hydrazone Intermediate Start->Intermediate Condensation Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate Impurity_GTI Residual Hydrazine (Genotoxic Impurity) Hydrazine->Impurity_GTI Incomplete Removal Product 3-(cyclohexylmethyl)- 1H-pyrazol-5-amine (Target Scaffold) Intermediate->Product Cyclization (Acid/Base) Impurity_Ox Azopyrazole (Oxidation Dimer) Product->Impurity_Ox Air Oxidation (Storage)

Part 3: Validated Experimental Protocols
Protocol A: Absolute Purity via Quantitative NMR (qNMR)

Why this matters: HPLC Area% assumes all components have the same UV response factor.[1] qNMR provides an absolute weight-for-weight purity, independent of extinction coefficients.[1]

Materials:

  • Analyte: ~10 mg of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~5 mg.[1] Rationale: Maleic acid protons (singlet, ~6.3 ppm) do not overlap with the pyrazole scaffold.

  • Solvent: DMSO-d6 (99.9% D).

Workflow:

  • Weighing: Accurately weigh analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical: must be
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[1]
Protocol B: High-Fidelity HPLC for Impurity Profiling

Why this matters: This method separates the highly polar hydrazine and the hydrophobic oxidation dimers from the main peak.

System Parameters:

  • Column: C18 Polar-Embedded (e.g., Waters XBridge Shield RP18),

    
    .[1] Rationale: Standard C18 columns often fail to retain the polar aminopyrazole, leading to peak tailing.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] Rationale: High pH keeps the amine neutral, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 245 nm (pyrazole

    
    ).[1]
    
Part 4: Biological Context – The Downstream Effect

Why invest in high-purity standards? Because this scaffold is the "warhead" for CDK inhibition.[1] Impurities can act as "pan-assay interference compounds" (PAINS), leading to false positives in kinase selectivity screens.[1]

Diagram 2: Mechanism of Action & QC Impact

Caption: The critical path from Chemical Scaffold to Biological Outcome. Impurities in the scaffold (red path) disrupt the specific binding event required for effective Cell Cycle Arrest.

MOA Scaffold 3-(cyclohexylmethyl)- 1H-pyrazol-5-amine (Scaffold) Binding ATP-Pocket Competitive Binding Scaffold->Binding H-Bond Donor/Acceptor Target CDK2 / Cyclin E Complex Target->Binding Effect G1/S Phase Cell Cycle Arrest Binding->Effect Inhibition Impurity Synthesis Impurities (Hydrazine/Dimers) Impurity->Scaffold Contamination FalseRead Off-Target Toxicity / Assay Interference Impurity->FalseRead Cytotoxicity

References
  • PubChem. 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine.[1] [Link](Note: Structural analog reference for physicochemical properties).

  • Follmann, M. et al. (2016).[1] Use of Quantitative NMR (qNMR) for the Determination of Purity of Reference Standards.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[1] [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][5][6][7][8][9][10][Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(cyclohexylmethyl)-1H-pyrazol-5-amine

Operational Safety Protocol: Handling 3-(cyclohexylmethyl)-1H-pyrazol-5-amine Hazard Identification & Risk Context The "Why" Behind the Protocol: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine is a functionalized aminopyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 3-(cyclohexylmethyl)-1H-pyrazol-5-amine

Hazard Identification & Risk Context

The "Why" Behind the Protocol: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine is a functionalized aminopyrazole scaffold often used in kinase inhibitor development. While standard Safety Data Sheets (SDS) classify it as an irritant, its structural properties dictate a higher tier of caution:

  • Lipophilic Enhancement: The cyclohexylmethyl group significantly increases the lipophilicity (

    
    ) compared to a bare pyrazole. This facilitates faster dermal absorption and cellular penetration.
    
  • Nitrogen-Rich Bioactivity: As a primary amine on a heteroaromatic ring, this compound mimics biological substrates (e.g., ATP binding sites), posing a risk of unknown off-target biological activity.

  • Sensitization Potential: Like many organic amines, repeated exposure can lead to respiratory or dermal sensitization.

Core Hazard Classifications (GHS/OSHA):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2A (Causes serious eye irritation/skin irritation).[1]

  • STOT-SE: Category 3 (Respiratory tract irritation).[1][3]

The PPE Matrix: A Barrier Defense Strategy

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific physical state of the compound.

Table 1: PPE Selection Standards
Protection ZoneSolid State (Powder/Crystal) Solution State (Dissolved in Organic Solvents) Scientific Rationale
Hand Protection Double Nitrile (4-5 mil) (Outer glove changed every 60 mins)Laminate / Silver Shield® (Inner)+ Nitrile (Outer)Amines can permeate thin nitrile. The "Double Glove" creates a tortuous path, delaying breakthrough. Laminate is required for solvents like DCM or DMF.
Respiratory N95 / P100 Mask (If outside fume hood)Fume Hood Only (Sash at 18 inches)Solids generate invisible micro-particulates during weighing. Solutions generate vapors; amines have low odor thresholds but high toxicity.
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + Safety Glasses (If >100mL volume)Standard glasses allow dust entry from the side. Goggles seal the ocular environment.[4]
Body Defense Lab Coat (Buttoned, Cotton/Poly)Tyvek® Sleeves or ApronProtects wrists (the "gap zone") from splashes during pipetting or transfer.

PPE Decision Logic (Visualization)

This decision tree guides the researcher through the correct PPE selection process to minimize decision fatigue and error.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Is it < 10 mg? Solid->Weighing Solvent Solvent Type? Liquid->Solvent Static High Static Risk Use Antistatic Gun Weighing->Static Yes Hood Work in Fume Hood (No Respirator needed) Weighing->Hood No Bench Benchtop Work? (Avoid if possible) Hood->Bench N95 Wear N95/P100 + Goggles Bench->N95 Yes Aggressive Penetrating (DCM, DMF, DMSO) Solvent->Aggressive Standard Standard (MeOH, EtOH, Water) Solvent->Standard Laminate Laminate Gloves (Inner) + Nitrile (Outer) Aggressive->Laminate DoubleNitrile Double Nitrile Gloves (Change 30 min) Standard->DoubleNitrile

Caption: Figure 1. PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.

Operational Workflow: Step-by-Step

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap—a sign of amine oxidation or leakage.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Amines oxidize over time, turning dark brown.

    • Why? Oxidation products can be sensitizers. Keeping the compound pure reduces risk.[5]

Phase B: Weighing & Solubilization (Critical Step)
  • The Static Trap: Aminopyrazoles are often fluffy, electrostatic solids.

  • Protocol:

    • Place the balance inside the chemical fume hood.

    • Use an ionizing fan or antistatic gun on the spatula and weighing boat before touching the powder.

    • Tare the vial, not the paper. Transfer powder directly into a pre-weighed vial to avoid "dusting" during transfer.

    • Wet Down: Immediately add solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood. This locks the dust into a liquid state.

Phase C: Reaction Monitoring
  • TLC/LCMS: When taking aliquots, assume the syringe exterior is contaminated.

  • Wipe Down: Wipe the syringe needle with a Kimwipe soaked in methanol inside the hood before disposal.

Waste Management & Decontamination

Decontamination Solution: Prepare a 5% Citric Acid or Dilute Hydrochloric Acid solution.

  • Mechanism:[5][6][7] The acid protonates the amine (

    
    ), converting the volatile/lipophilic free base into a water-soluble, non-volatile salt. This significantly reduces vapor pressure and skin permeation risk.
    

Disposal Streams:

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must go into Hazardous Solid Waste (double-bagged).

  • Liquid Waste:

    • Halogenated:[8] If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.

    • Note: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream to prevent exothermic nitration.

Emergency Response Protocols

Scenario A: Skin Contact (Powder or Liquid)

  • Immediate Action: Do not wipe. Wiping drives the chemical into the pores.

  • Flush: Rinse with lukewarm water for 15 minutes .

  • Soap: Use a non-abrasive soap (soft soap) to emulsify the lipophilic cyclohexyl tail.

  • Medical: Seek evaluation if redness appears.

Scenario B: Spillage (Powder)

  • Isolate: Mark the area.

  • Dampen: Cover the spill with a paper towel soaked in 5% Citric Acid (or water if unavailable) to prevent dust generation.

  • Scoop: Use a scraper to lift the damp towel and powder.

  • Clean: Wipe the surface 3x with ethanol.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11316684, 3-(cyclohexylmethyl)-1H-pyrazol-5-amine. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Retrieved from .

  • Zellers, E. T., & Sulewski, R.Modeling the permeation of chemical protective clothing materials by organic solvents. American Industrial Hygiene Association Journal (1993). (Contextual basis for nitrile vs.

Sources

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